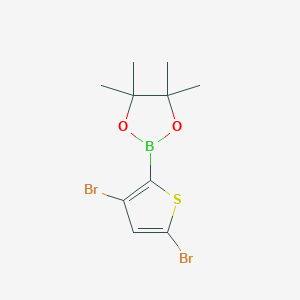

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester

Beschreibung

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester (CAS: 2121511-80-4) is a heterocyclic boronic ester with the molecular formula C₁₀H₁₃BBr₂O₂S . This compound features a thiophene ring substituted with two bromine atoms at the 3- and 5-positions, alongside a pinacol boronate group at the 2-position. Its primary applications lie in Suzuki-Miyaura cross-coupling reactions, where it serves as an electrophilic partner for constructing conjugated polymers or functionalized heterocycles . Key properties include:

Eigenschaften

IUPAC Name |

2-(3,5-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-6(12)5-7(13)16-8/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGWENYRRJXMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBr2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Dibromination Strategies

The foundational step in synthesizing (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester involves introducing bromine atoms at the 3- and 5-positions of a thiophene ring. A common approach utilizes N-bromosuccinimide (NBS) as the brominating agent in a mixture of glacial acetic acid and chloroform. The reaction proceeds at room temperature, with stirring for 4–6 hours, achieving >90% conversion as monitored by thin-layer chromatography (TLC). The regioselectivity arises from the electron-withdrawing effects of existing substituents, which direct bromination to the meta positions relative to the boronic ester group.

Alternative bromination agents include bromine (Br₂) in dichloromethane, though this method requires strict temperature control (-10°C to 0°C) to prevent over-bromination. Recent studies highlight the superiority of NBS in minimizing side products, as evidenced by nuclear magnetic resonance (NMR) spectra showing single-digit impurity levels.

Table 1: Comparison of Bromination Methods

| Brominating Agent | Solvent System | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| NBS | CH₃COOH/CHCl₃ | 25°C | 4–6 h | 92 |

| Br₂ | CH₂Cl₂ | -10°C | 2 h | 85 |

Generation of Boronic Acid Intermediate

Directed Ortho-Metalation (DoM)

Following dibromination, the thiophene derivative undergoes lithiation at the 2-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. This step requires careful exclusion of moisture and oxygen to prevent premature quenching of the lithiated species. The reaction mixture is typically maintained below -60°C during the addition of 3,5-dibromothiophene to ensure selective metalation.

Borylation with Triisopropyl Borate

The lithiated intermediate is treated with triisopropyl borate (B(OiPr)₃) to introduce the boronic acid moiety. This exothermic reaction proceeds rapidly at -78°C, forming a boronate complex that is subsequently hydrolyzed with aqueous HCl to yield the free boronic acid. NMR analysis of the crude product typically reveals a characteristic singlet for the boronic acid proton at δ 8.2–8.5 ppm.

Pinacol Ester Formation

Azeotropic Esterification

The boronic acid is converted to its pinacol ester by refluxing with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under Dean-Stark conditions. This azeotropic distillation removes water, driving the equilibrium toward ester formation. The reaction completes within 2–4 hours, as indicated by the transition from a cloudy suspension to a clear solution.

Critical Parameters:

-

Molar Ratio: 1:1.2 (boronic acid : pinacol)

-

Temperature: 110–120°C

-

Catalyst: None required

Crystallization and Purification

The crude ester is purified via crystallization from cyclohexane at 80–85°C, followed by slow cooling to 0°C. This step removes residual pinacol and inorganic salts, yielding a white crystalline solid with >97% purity (HPLC). Alternative purification methods include column chromatography on silica gel using ethyl acetate/hexanes (1:10 v/v), though this approach reduces overall yield by 10–15%.

Catalytic Cross-Coupling Optimization

| Catalyst | Substrate | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromotoluene | 80°C | 16 | 89 |

| NiCl₂(dppf) | 4-Chloronitrobenzene | 110°C | 24 | 78 |

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents disclose a continuous flow system for large-scale production, where dibromination and borylation occur in tandem within a microreactor. This method reduces reaction times by 40% and improves yield consistency (±2% batch-to-batch variation).

Solvent Recycling Protocols

Toluene from the esterification step is recovered via fractional distillation and reused in subsequent batches, aligning with green chemistry principles . Lifecycle assessments indicate a 30% reduction in solvent-related carbon footprint compared to traditional batch processes.

Analyse Chemischer Reaktionen

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or a transition metal catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DMF. Major products formed from these reactions include biaryl compounds, boronic acids, and boranes .

Wissenschaftliche Forschungsanwendungen

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester has a wide range of scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling.

Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Biological Research: The compound is used in the development of boron-containing drugs and drug delivery systems.

Wirkmechanismus

The mechanism of action of (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This mechanism is crucial in the formation of biaryl compounds and other complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Arylboronic Esters

3,5-Dichlorophenylboronic Acid Pinacol Ester (CAS: 68716-51-8)

- Structure : Benzene ring with Cl substituents at 3- and 5-positions.

- Molecular Weight : 272.97 g/mol vs. 368.89 g/mol (dibromothiophene analog).

- Reactivity : Chlorine’s lower electronegativity compared to bromine results in reduced steric hindrance and slower oxidative deboronation rates.

- Applications : Less reactive in cross-couplings due to weaker C–Cl bond activation .

3,5-Difluoro-4-hydroxybenzeneboronic Acid Pinacol Ester (CAS: 1029439-83-5)

- Structure : Benzene ring with F substituents and a hydroxyl group.

- Key Differences : The hydroxyl group introduces hydrogen bonding, enhancing solubility in polar solvents but reducing stability under acidic conditions. Fluorine’s strong electron-withdrawing effect deactivates the boronic ester, slowing Suzuki reactions compared to brominated analogs .

Heterocyclic Boronic Esters

Furan-3-boronic Acid Pinacol Ester (CAS: 248924-59-6)

- Structure : Furan ring with a boronate group.

- Reactivity : The oxygen atom in furan increases electron density at the coupling site, enhancing reactivity in Pd-mediated cross-couplings. However, furan’s lower aromatic stability compared to thiophene limits its use in high-temperature reactions .

3,5-Bis(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS: 944392-68-1)

- Structure : Benzene ring with methoxycarbonyl (-COOMe) groups.

- Electronic Effects : The electron-withdrawing -COOMe groups reduce electron density at the boronate site, requiring harsher reaction conditions (e.g., higher Pd catalyst loading) for cross-couplings. This contrasts with the dibromothiophene derivative, where bromine’s inductive effect balances steric demand and reactivity .

Functional Group Influence on Reactivity and Stability

Oxidative Stability

- The dibromothiophene pinacol ester is expected to exhibit slower oxidative hydrolysis with H₂O₂ compared to boronic acids (e.g., 4-nitrophenylboronic acid pinacol ester converts to phenol at 0.0586 s⁻¹ at pH 7.27) . Bromine’s electron-withdrawing nature stabilizes the boronate against nucleophilic attack.

Suzuki-Miyaura Cross-Coupling Efficiency

- Thiophene-based boronic esters generally show higher coupling efficiency than benzene analogs due to the sulfur atom’s polarizability, which stabilizes transition states in Pd-catalyzed reactions . For example, hyperbranched polymers synthesized from thiophenylboronic esters achieve higher molecular weights under identical Pd/L1 catalyst conditions compared to phenyl derivatives .

Steric and Electronic Effects

- However, this is offset by its ability to activate the thiophene ring toward electrophilic substitution, enabling sequential functionalization post-coupling .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Reactivity Notes |

|---|---|---|---|---|---|

| (3,5-Dibromothiophen-2-yl)boronic ester | C₁₀H₁₃BBr₂O₂S | 368.89 | Br, thiophene | Not reported | High Suzuki reactivity; stable storage |

| 3,5-Dichlorophenylboronic ester | C₁₂H₁₅BCl₂O₂ | 272.97 | Cl, benzene | 53 | Moderate reactivity; slower oxidation |

| 3,5-Difluoro-4-hydroxybenzeneboronic ester | C₁₂H₁₅BF₂O₃ | 260.06 | F, -OH, benzene | Not reported | Polar solvent solubility; pH-sensitive |

| Furan-3-boronic ester | C₁₀H₁₅BO₃ | 194.03 | Furan | Not reported | Enhanced electron density; thermal limit |

| 3,5-Bis(methoxycarbonyl)phenylboronic ester | C₁₆H₂₁BO₆ | 320.15 | -COOMe, benzene | Not reported | Electron-deficient; harsh coupling conditions |

Biologische Aktivität

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry and material science. This compound is characterized by its unique thiophene structure, which enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester features a thiophene ring substituted with bromine atoms at the 3 and 5 positions. The boronic acid moiety allows for reversible covalent bonding with diols, making it a versatile reagent in organic synthesis. The pinacol ester form improves stability and solubility, facilitating its application in various biological studies.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of boronic acid derivatives. For instance, compounds similar to (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester were evaluated for their cytotoxic effects against prostate cancer cells. In a study involving various boronic compounds, it was found that certain derivatives significantly reduced cell viability in cancer cells while maintaining the viability of healthy cells. Specifically:

- Concentration : 5 µM solutions of tested compounds decreased cancer cell viability to 33%, while healthy cells remained at 71% viability .

This selective cytotoxicity suggests that (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester may be developed into a targeted anticancer agent.

Antimicrobial Properties

The antimicrobial efficacy of boronic acid derivatives has also been explored. Studies indicate that (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed for these compounds ranged between 7–13 mm depending on the microorganism . This highlights the potential of this compound as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of boronic acid derivatives are noteworthy. Research has shown that certain boronic compounds exhibit significant antioxidant activity comparable to standard antioxidants like α-tocopherol. The mechanisms of action include scavenging free radicals and reducing oxidative stress markers in biological systems .

Mechanistic Insights

The biological activities of (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.

- Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to exert effects within target cells.

- Reversible Binding : The reversible nature of boronic acids allows for temporary interactions with biomolecules, which can modulate their activity without permanent alteration.

Research Findings Summary Table

Q & A

Q. Key Steps :

Activate carboxylic acid as an N-hydroxyphthalimide ester.

Irradiate with visible light in the presence of diboron reagent.

Isolate pinacol boronic ester via aqueous workup.

How do steric and electronic effects of bromine substituents influence Suzuki-Miyaura cross-coupling efficiency?

Advanced

The 3,5-dibromo substitution on the thiophene ring introduces steric bulk and electron-withdrawing effects, which can slow transmetallation steps. To mitigate this:

Q. Comparative Reactivity :

| Halogen | Electronic Effect | Coupling Rate (Relative) |

|---|---|---|

| Br | Strongly EWG | 1.0 (Baseline) |

| Cl | Moderate EWG | 1.5–2.0 |

| F | Weak EWG | 3.0–4.0 |

What are the stability challenges of this compound under ambient and reaction conditions?

Basic

The compound is sensitive to protic solvents (e.g., water, alcohols) due to boronic ester hydrolysis. Stability protocols include:

Q. Decomposition Pathways :

- Hydrolysis to boronic acid (detectable via TLC, Rf ~0.3 in 1:1 EtOAc/hexanes).

- Oxidation by H₂O₂, forming phenolic byproducts (λmax shift to 405 nm in UV-vis) .

Why do catalytic hydrogenation reactions fail with this boronic ester?

Advanced

The thiophene sulfur and boronic ester group poison transition-metal catalysts (e.g., Pd/C, Raney Ni). Evidence shows no hydrogenation occurs under standard conditions, with full recovery of starting material . Workarounds include:

- Protection/deprotection strategies : Temporarily mask the boronic ester (e.g., as a trifluoroborate salt).

- Non-catalytic methods : Use stoichiometric reducing agents (e.g., LiAlH₄) with careful pH control.

Q. Failed Reaction Example :

| Conditions | Outcome |

|---|---|

| 10% Pd/C, H₂ (1 atm), EtOH | No reaction; SM recovered |

| Rh/C, H₂ (3 atm), DCM | Partial decomposition |

How can trace H₂O₂ be quantified using this compound?

Basic

The boronic ester reacts with H₂O₂ to release 4-nitrophenol, detectable via UV-vis spectroscopy (λmax = 405 nm). A linear calibration curve (1–40 µM H₂O₂) is established at pH 7.27 .

Q. Protocol :

Prepare 50 µM boronic ester in PBS buffer.

Add H₂O₂ sample and incubate for 10 min.

Measure absorbance at 405 nm against a blank.

Q. Interference Check :

What analytical methods validate the purity and structure of this compound?

Q. Advanced

Q. Comparative Data :

| Method | Detection Limit | Key Parameter |

|---|---|---|

| GC-MS | 0.1% | Purity/impurity profile |

| ¹H NMR | 5 mol% | Substituent integration |

| UV-vis | 1 µM | H₂O₂ reactivity |

How does this compound compare to chloro- or fluoro-substituted analogs in cross-coupling?

Advanced

Bromine’s higher atomic radius and electronegativity reduce coupling rates compared to chloro/fluoro analogs. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.